molecular formula C13H20ClN3 B13873919 3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline

3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline

Cat. No.: B13873919
M. Wt: 253.77 g/mol
InChI Key: IWFHKUAMDAWLNA-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline is an organic compound with the molecular formula C12H18ClN3 It is a derivative of aniline, featuring a chloro group at the third position and a 4-ethylpiperazin-1-ylmethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline typically involves the reaction of 2-Chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 90°C) for about an hour .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is employed in research to study its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
  • 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline

Uniqueness

3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)aniline is unique due to the presence of the 4-ethylpiperazin-1-ylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C13H20ClN3/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10,15H2,1H3

InChI Key

IWFHKUAMDAWLNA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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